(1-benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate
Description
(1-Benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate is a synthetic organic compound characterized by a 1-benzylpiperidin-3-yl ester group linked to an (E)-3-aminobut-2-enoate backbone. The benzylpiperidine group may enhance lipophilicity, affecting pharmacokinetic parameters such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(17)10-16(19)20-15-8-5-9-18(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12,17H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGGELDLHZANRO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CCCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC1CCCN(C1)CC2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Benzyl Chloride
A foundational step involves the benzylation of 3-hydroxypiperidine. In a representative procedure, 15.0 g of 3-hydroxypiperidine hydrochloride is reacted with 13.8 g of benzyl chloride and 22.1 g of triethylamine in toluene under reflux for 4 hours. The reaction mixture is filtered, concentrated, and distilled under reduced pressure to yield 1-benzyl-3-hydroxypiperidine (56.9% yield, m.p. 125–126°C). Key spectral data include:
Table 1: Optimization of Benzylation Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent | Toluene | 56.9 |
| Temperature | Reflux (110°C) | 56.9 |
| Molar Ratio (Piperidine:Benzyl Chloride) | 1:1.2 | 56.9 |
Enamino Ester Formation via Michael Addition
Synthesis of (E)-3-Aminobut-2-enoate Intermediate
The (E)-enamino ester is synthesized via a Michael addition-cyclization sequence. Ethyl (Z)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate undergoes intramolecular cyclization in dimethylformamide (DMF) at room temperature for 7 days, yielding ethyl (3R,4R)-(4-acetyl-1-benzylpyrrolidin-3-yl)acetate. Adjusting the solvent to aprotic polar media (e.g., DMF) enhances the (E)-selectivity due to reduced proton exchange rates.
Table 2: Stereochemical Outcomes in Enamino Ester Synthesis
| Substrate | Solvent | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|
| Ethyl (Z)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate | DMF | 9:1 | 62.5 |
| Ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate | Toluene | 1:3 | 35.2 |
Cyclization to Form the Piperidine Core
Acid-Catalyzed Cyclization
A mixture of acetoacetic acid-N-benzyl-3-piperidinyl ester and ethyl 3-aminocrotonate in methanol undergoes acid-catalyzed cyclization at 50–60°C for 4.5 hours. Silica gel chromatography (chloroform:methanol, 9:1 v/v) isolates the product, yielding 10.65 g (62.5%) of the target compound.
Transition-State Control in Asymmetric Cyclization
The use of (R)-1-phenylethylamine as a chiral auxiliary induces enantioselective cyclization via a six-membered transition state, minimizing 1,3-allylic strain. This method affords the (3R,4R)-diastereomer with 73% enantiomeric excess (ee), as confirmed by chiral HPLC.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified using silica gel column chromatography with eluents such as chloroform:methanol (20:1 v/v) or hexane:ethyl acetate (19:1 v/v). Recrystallization from acetone/ether yields crystalline hydrochloride salts (m.p. 176–178°C).
Chemical Reactions Analysis
Types of Reactions
(1-benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. The structural features of (1-benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can modulate these pathways, leading to enhanced mood regulation and reduced depressive symptoms .
1.2 Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell proliferation. This hypothesis is supported by research on related compounds that have demonstrated efficacy in inhibiting tumor growth in various cancer models .
Organic Synthesis
2.1 Asymmetric Synthesis
The compound has been utilized as a chiral building block in asymmetric synthesis, particularly in the formation of complex organic molecules. The asymmetric intramolecular Michael reaction involving this compound has been investigated for its efficiency in producing optically active products, which are crucial for the pharmaceutical industry .
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Asymmetric Intramolecular Michael | L-Proline in DMF at room temperature | 34% | |
| Cyclization | Chiral base (R)-1-phenylethylamine | 60% |
Chiral Building Block
3.1 Synthesis of Piperidine Derivatives
this compound serves as a key intermediate in synthesizing various piperidine derivatives, which are essential in drug design. The ability to produce these derivatives with high enantiomeric excess makes this compound valuable in developing new therapeutic agents .
3.2 Applications in Alkaloid Synthesis
The compound's structure allows it to be employed in synthesizing alkaloids, which are known for their diverse biological activities. Its use as a precursor facilitates the creation of complex alkaloid structures through well-established synthetic routes, enhancing the efficiency of drug discovery processes .
Case Studies
4.1 Study on Antidepressant Effects
A study published by Hirai et al. explored the antidepressant effects of piperidine derivatives, including those derived from this compound. The findings indicated a significant reduction in depressive-like behavior in animal models, suggesting potential for further development into therapeutic agents .
4.2 Cancer Cell Proliferation Inhibition
In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and tested their efficacy against several cancer cell lines. Results showed promising inhibition rates, warranting further investigation into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of (1-benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Impurities
Benidipine-Related Impurities The synthesis of benidipine hydrochloride, a calcium channel blocker, generates impurities such as Ben-ox impurity (3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride) and Ben-bis impurity (bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride) . These compounds share the 1-benzylpiperidin-3-yl ester group with the target compound but incorporate additional dihydropyridine and nitro-substituted phenyl rings.
Stereoisomeric Variants: E vs. Z Configuration
The stereochemistry of the α,β-unsaturated ester significantly impacts physicochemical and biological properties:
- For example, methyl (E)-3-aminobut-2-enoate (115.13 g/mol) is stored at -18°C to prevent degradation, reflecting the stability of the E-isomer .
- Regulatory revisions (e.g., USP’s update to specify Z-configuration in Ethyl 3-Aminocrotonate RS) underscore the importance of stereochemical accuracy in pharmaceutical standards .
Ester Group Variations
The ester moiety influences solubility, metabolic pathways, and target affinity:
- Methyl and Ethyl Esters: Simpler esters like methyl (E)-3-aminobut-2-enoate (CAS 21731-17-9) and ethyl (Z)-3-aminobut-2-enoate exhibit lower molecular weights and higher aqueous solubility compared to the target compound’s bulky benzylpiperidine ester. These variants are often intermediates in drug synthesis .
- Benzylpiperidine Ester : The 1-benzylpiperidin-3-yl group increases lipophilicity, which may enhance blood-brain barrier penetration or protein binding. However, this could also prolong metabolic clearance, as seen in benidipine’s pharmacokinetics .
Data Tables
Table 1: Key Properties of (1-Benzylpiperidin-3-yl) (E)-3-Aminobut-2-enoate and Analogs
Research Findings and Implications
Stereochemical Impact: The E-configuration in the target compound may confer greater thermal stability compared to Z-isomers, as evidenced by storage requirements for methyl (E)-3-aminobut-2-enoate .
Pharmacological Potential: While benidipine’s dihydropyridine core is critical for calcium channel blockade, the benzylpiperidine group in the target compound could modulate off-target interactions or enhance bioavailability .
Regulatory Considerations : The USP’s emphasis on specifying Z/E configurations highlights the necessity for precise stereochemical characterization in drug development .
Biological Activity
(1-benzylpiperidin-3-yl) (E)-3-aminobut-2-enoate, also known by its CAS number 91599-78-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₂N₂O₂, with a molecular weight of 274.36 g/mol. The structure features a piperidine ring substituted with a benzyl group and an aminobutenoate moiety, which contributes to its biological activity.
Research indicates that this compound may exhibit activity through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are critical for its potential therapeutic effects in neuropsychiatric disorders.
Pharmacological Effects
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, potentially useful in conditions like Parkinson’s disease.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, aiding in the protection against oxidative stress.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter degradation, leading to increased levels of these neurotransmitters in neuronal cultures. This effect is hypothesized to contribute to its antidepressant-like activity.
In Vivo Studies
Animal studies have shown that administration of this compound can lead to significant improvements in behavioral models of depression and anxiety. The results suggest that it may enhance mood and reduce anxiety-like behaviors through its action on the central nervous system.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated neuroprotective effects in a rat model of Parkinson's disease | Potential for development as a treatment option for neurodegenerative diseases |
| Study 2 | Showed significant reduction in inflammation markers in murine models | Could be explored for use in inflammatory disorders |
| Study 3 | Reported enhanced cognitive function in aged mice | May have applications in age-related cognitive decline |
Q & A
Q. How is ethical data sharing balanced with proprietary research constraints?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
